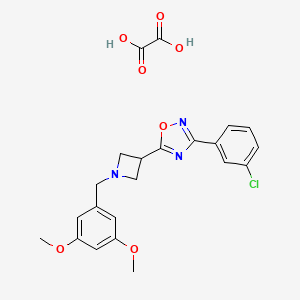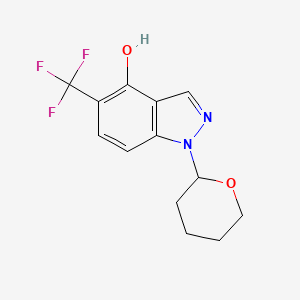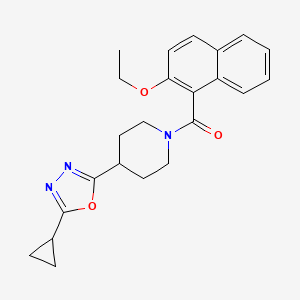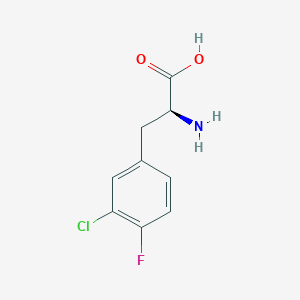
3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the formation of 1,3,4-oxadiazole or thiadiazole rings and azetidin-2-one derivatives through reactions involving semi/thio carbazides, aldehydes, and chloroacetyl chloride. The process typically employs catalysts such as triethylamine and sodium acetate, under conditions that promote the formation of Schiff's bases and subsequent cyclization to yield the desired heterocyclic compounds (Kumar et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of 1,3,4-oxadiazole rings, which are known for their stability and reactivity. The structural analysis often involves spectroscopic methods such as IR, NMR, and mass spectrometry, providing detailed information on the molecular geometry and the nature of substituents that influence the compound's biological activity (Giri et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by the presence of oxadiazole and azetidinone rings, which can undergo various reactions, including nucleophilic substitution and ring-opening. These reactions are crucial for the modification and functionalization of the compounds, affecting their biological activity and solubility (Desai & Dodiya, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in biological systems. These properties can be influenced by the nature and position of substituents on the oxadiazole ring, affecting the compound's overall bioavailability and efficacy (Mague et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, play a critical role in the compound's potential as a therapeutic agent. The oxadiazole ring imparts electron-withdrawing properties, which can influence the compound's ability to interact with enzymes and receptors, thereby modulating its biological activity (Bhosale et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including those similar to the specified compound, which are known for their pharmacological potential. The studies often utilize microwave-assisted methods for rapid and efficient synthesis, highlighting the chemical reactivity and versatility of such compounds in creating pharmacologically active molecules with potential antibacterial and antifungal properties (Mistry & Desai, 2006).
Pharmacological Evaluation
- Various derivatives have been synthesized and evaluated for their toxicity towards brine shrimp (Artemia salina Leach) and antimicrobial activities. The oxadiazole core structure, shared by the specified compound, is of particular interest due to its potential for developing new antimicrobial agents (Machado et al., 2005).
Biological Activities
- The synthesis of novel heterocyclic compounds, including those derived from azetidinyl and oxadiazole moieties, has been explored for their potential lipase and α-glucosidase inhibition activities. This suggests the utility of such compounds in therapeutic applications, particularly in treating conditions where enzyme inhibition is beneficial (Bekircan et al., 2015).
- Another study focused on synthesizing quinoline nucleus-containing derivatives with 1,3,4-oxadiazole and azetidinone groups. These compounds were characterized and screened for their antimicrobial activity against various bacterial and fungal strains, indicating the broad spectrum of potential applications for such chemical structures in developing new antimicrobial agents (Desai & Dodiya, 2014).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3.C2H2O4/c1-25-17-6-13(7-18(9-17)26-2)10-24-11-15(12-24)20-22-19(23-27-20)14-4-3-5-16(21)8-14;3-1(4)2(5)6/h3-9,15H,10-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWQQFNHMKDMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)

![2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol](/img/structure/B2481190.png)


![3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2481194.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2481195.png)


![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)
![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)
